Benzenemethanamine, 4-fluoro-N-methoxy-
Overview
Description
Benzenemethanamine, 4-fluoro-N-methoxy-, also known as 4-Fluoro-N-methoxy-benzenemethanamine, is a research chemical . It has the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol .
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, 4-fluoro-N-methoxy- consists of a benzene ring attached to a methanamine group that is substituted with a fluorine atom at the 4-position and a methoxy group at the nitrogen atom .Physical and Chemical Properties Analysis
Benzenemethanamine, 4-fluoro-N-methoxy- has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as melting point and boiling point are not available in the sources I found.Scientific Research Applications
Carcinogenicity Studies
- A study on the carcinogenicity of various derivatives of 4-dimethylaminoazobenzene (DAB), including 4-fluoro-N-methoxy derivatives, indicated the necessity of an unsubstituted 2-position for carcinogenic activity in rat liver (Miller et al., 1957).
Fluorination of Ketones
- Research on the direct α-fluorination of ketones using N-F reagents demonstrated that 4-fluoro-N-methoxy derivatives can be effectively used in the regiospecific fluorofunctionalization of ketones (Stavber et al., 2002).
Fluorophore Emission
- A study on the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one showed that 4-fluoro-N-methoxy derivatives are capable of emitting strong fluorescence in protic environments, which may have implications in sensor development (Uchiyama et al., 2006).
Liquid Crystals and UV Stability
- The photoresponsive behavior and UV stability of fluorinated liquid crystals, including derivatives like 4-fluoro-N-methoxy, were analyzed, providing valuable information for enhancing UV stability while maintaining conductivity (Praveen & Ojha, 2012).
Molecular Structure Analysis
- Several studies have focused on the molecular structure of compounds containing 4-fluoro-N-methoxy derivatives, contributing to a deeper understanding of their chemical properties and potential applications (El-Agrody et al., 2012; Zhang et al., 2010).
Dopamine Transporter Inhibition
- Research on dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines includes the synthesis and biological evaluation of 4-aryl methoxypiperidinol inhibitors, which highlights the importance of 4-fluoro-N-methoxy derivatives in this context (Lapa et al., 2005).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQFAVJNYWIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478550 | |
Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543730-31-0 | |
Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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